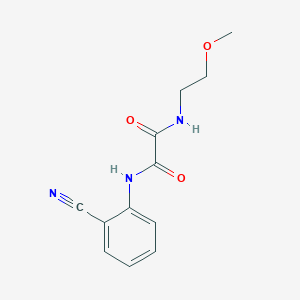

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide, also known as MPX or ML347, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MPX is a potent inhibitor of several enzymes, including lysine-specific demethylase 1A (LSD1) and histone deacetylase 1 (HDAC1), both of which are involved in epigenetic regulation.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors explored the corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. The study found that these compounds were effective corrosion inhibitors, suggesting potential applications for N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide in protecting metals from corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Molecular Structure and Hydrogen Bonding

THREE-CENTER INTRAMOLECULAR HYDROGEN BONDING IN OXAMIDE DERIVATIVES. NMR AND X-RAY DIFFRACTION STUDY discussed the synthesis and structural investigation of oxamide derivatives, emphasizing the importance of hydrogen bonding in stabilizing their structures. This study indicates the structural significance of oxamide derivatives in designing molecules with specific properties (F. Martínez-Martínez et al., 1998).

Electrocatalytic Reactions

Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species Electrochemical Properties and Their Use in Electrocatalytic Reactions

reviewed the electrochemical properties and applications of N-oxyl compounds in electrosynthetic reactions. This suggests that N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide could be investigated for its electrochemical properties and potential use in catalysis (J. Nutting et al., 2018).

Anticancer Activities

Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide cytotoxicities, and reactivities towards DNA and protein

presented the synthesis and characterization of new bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, revealing their cytotoxic activities against tumor cell lines. This highlights the potential biomedical applications of oxamide derivatives in designing anticancer agents (Xiao-Wen Li et al., 2012).

Electrochromic and Electrofluorescent Materials

Highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties discussed the synthesis of electroactive polyamides with excellent solubility, thermal stability, and reversible electrochromic characteristics. This suggests that derivatives like N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide could be used to develop materials with advanced optical properties (Ningwei Sun et al., 2016).

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMILAIOHDLCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2615158.png)

![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2615167.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2615168.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propane-1-sulfonyl chloride](/img/structure/B2615169.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)